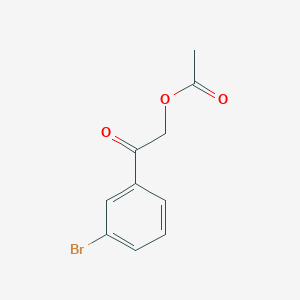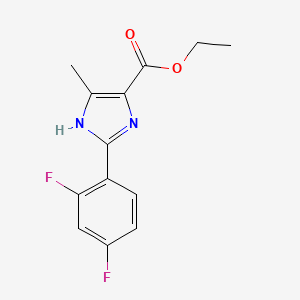
2-Tert-butyl-6-(diphenylphosphoryl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide: is an organophosphorus compound known for its unique chemical structure and properties This compound features a phosphine oxide group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide typically involves the reaction of diphenylphosphine oxide with a suitable tert-butyl-substituted phenol derivative. One common method includes the use of tert-butylphenol and diphenylphosphine oxide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: The phosphine oxide group can be reduced to phosphine under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Conversion to phosphine derivatives.
Substitution: Formation of alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Biochemical Research: It is used in studying enzyme mechanisms and protein-ligand interactions.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Environmental Science: Applied in the development of sensors and detection systems for environmental monitoring.
Mecanismo De Acción
The mechanism of action of [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The phosphine oxide group can coordinate with metal centers, influencing catalytic activity. The hydroxyl and tert-butyl groups contribute to the compound’s binding affinity and specificity towards biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic or catalytic effects.
Comparación Con Compuestos Similares
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Known for its use in synthesizing metal complexes and its antibacterial activity.
3,5-Di-tert-butyl-1,2-benzoquinone: Utilized in the synthesis of coordination compounds with various metal ions.
5-tert-Butyl-2-hydroxybenzaldehyde: Employed in organic synthesis and as a precursor for other chemical compounds.
Uniqueness: [3-(tert-Butyl)-2-hydroxyphenyl]diphenylphosphine Oxide stands out due to its combination of a phosphine oxide group with a tert-butyl-substituted phenol
Propiedades
Fórmula molecular |
C22H23O2P |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-tert-butyl-6-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)19-15-10-16-20(21(19)23)25(24,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-16,23H,1-3H3 |
Clave InChI |
BTXKELCFYDPEEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



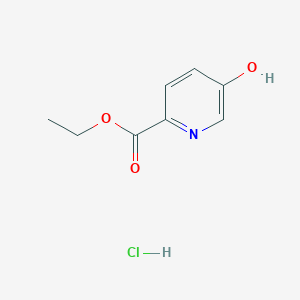
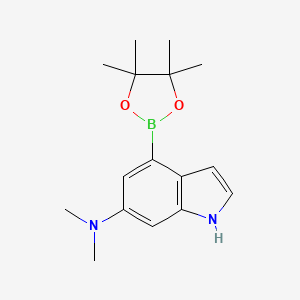
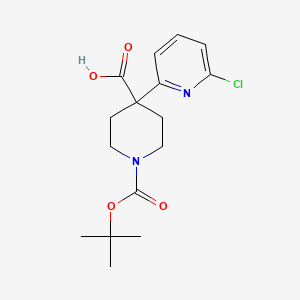


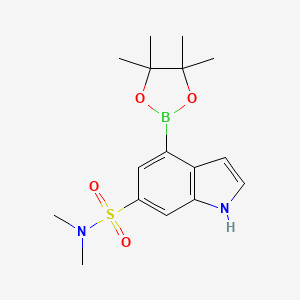
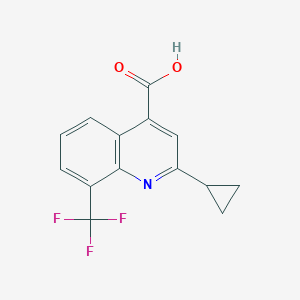
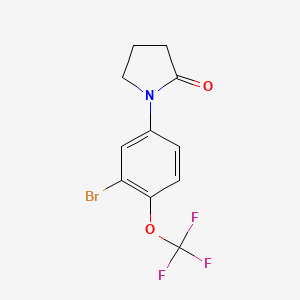

![Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate](/img/structure/B13693492.png)

